molecular formula C17H18N6 B3734030 5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole

5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B3734030
M. Wt: 306.4 g/mol
InChI Key: ZBITZVLUBBOXEG-UHFFFAOYSA-N
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Description

5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole is a complex organic compound that belongs to the class of imidazo[4,5-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and imidazole precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining pyrazole and imidazole derivatives under acidic or basic conditions.

    Cyclization Reactions: Formation of the imidazo[4,5-c]pyrazole ring system through intramolecular cyclization.

    Functional Group Modifications: Introduction of substituents such as the 2,5-dimethylpyrazol and 1-phenylethyl groups through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of substituents on the pyrazole or imidazole rings with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Researchers investigate its interactions with biological targets such as enzymes, receptors, and nucleic acids.

Medicine

In medicinal chemistry, derivatives of imidazo[4,5-c]pyrazoles are explored for their potential therapeutic applications. These compounds may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole involves its interaction with molecular targets. These interactions may include:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Receptor Modulation: Interaction with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazoles: Compounds with a similar ring structure but different substitution patterns.

    Pyrazolo[3,4-d]pyrimidines: Compounds with a fused pyrazole and pyrimidine ring system.

    Triazolopyridines: Compounds with a triazole ring fused to a pyridine ring.

Uniqueness

5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole is unique due to its specific substitution pattern and the presence of both pyrazole and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-11-9-15(22(3)21-11)16-19-14-10-18-23(17(14)20-16)12(2)13-7-5-4-6-8-13/h4-10,12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBITZVLUBBOXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NC3=C(N2)C=NN3C(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole
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5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole
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5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole
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5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole
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5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole
Reactant of Route 6
5-(2,5-dimethylpyrazol-3-yl)-1-(1-phenylethyl)-4H-imidazo[4,5-c]pyrazole

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